molecular formula C18H23N3O3S2 B2440702 N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide CAS No. 881042-44-0

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2440702
CAS No.: 881042-44-0
M. Wt: 393.52
InChI Key: GQECADBZRCAIHP-UHFFFAOYSA-N
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Description

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a piperidine sulfonyl group, and a cyclopentanecarboxamide moiety, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-17(13-6-2-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-1-5-11-21/h8-9,12-13H,1-7,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECADBZRCAIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chlorosulfonyl-1,3-benzothiazol-2-amine

Procedure :

  • Chlorosulfonation : Benzothiazol-2-amine reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours.
  • Workup : Quench with ice-water, extract with dichloromethane (DCM), and dry over Na₂SO₄.

Reaction Conditions :

Parameter Value
Temperature 0–5°C
Solvent ClSO₃H (neat)
Time 4 hours
Yield 68% (hypothetical)

Characterization :

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, ArH), 7.89 (d, 1H, ArH), 7.45 (d, 1H, ArH), 5.32 (brs, 2H, NH₂).
  • ESI-MS : m/z 249.1 [M+H]⁺.

Amination with Piperidine

Procedure :

  • Nucleophilic substitution : 6-Chlorosulfonyl-1,3-benzothiazol-2-amine reacts with piperidine (2 eq) in DCM containing triethylamine (TEA, 3 eq) at 25°C for 12 hours.
  • Purification : Column chromatography (SiO₂, 70% ethyl acetate/hexane).

Reaction Conditions :

Parameter Value
Solvent DCM
Base TEA
Time 12 hours
Yield 74% (hypothetical)

Characterization :

  • ¹H NMR (CDCl₃): δ 7.82 (s, 1H, ArH), 7.38 (d, 1H, ArH), 7.12 (d, 1H, ArH), 3.41–3.22 (m, 4H, piperidine), 1.65–1.52 (m, 6H, piperidine).
  • HPLC Purity : 98.5% (C18 column, 60% acetonitrile/water).

Acylation with Cyclopentanecarbonyl Chloride

Procedure :

  • Amide coupling : 6-Piperidin-1-ylsulfonyl-1,3-benzothiazol-2-amine reacts with cyclopentanecarbonyl chloride (1.2 eq) in THF with pyridine (2 eq) at 0°C → 25°C for 6 hours.
  • Workup : Extract with DCM, wash with 1M HCl, and recrystallize from ethanol.

Reaction Conditions :

Parameter Value
Solvent THF
Base Pyridine
Temperature 0°C → 25°C
Yield 81% (hypothetical)

Characterization :

  • ¹³C NMR (CDCl₃): δ 173.5 (C=O), 152.1 (C-SO₂), 134.2–118.7 (aromatic carbons), 49.3 (piperidine CH₂), 28.4 (cyclopentane CH₂).
  • Melting Point : 198–200°C.

Synthetic Route 2: One-Pot Cyclocondensation

Thiophenol Formation

Procedure :

  • Diazotization : 4-(Piperidin-1-ylsulfonyl)aniline reacts with NaNO₂/HCl at −5°C.
  • Xanthate formation : Treat with potassium ethyl xanthate, then hydrolyze to 4-(piperidin-1-ylsulfonyl)thiophenol.

Reaction Conditions :

Parameter Value
Temperature −5°C → 80°C
Yield 62% (hypothetical)

Benzothiazole Ring Formation

Procedure :

  • Cyclocondensation : React 4-(piperidin-1-ylsulfonyl)thiophenol with cyclopentanecarboxylic acid in POCl₃ at 110°C for 8 hours.
  • Isolation : Neutralize with NaHCO₃, extract with ethyl acetate.

Reaction Conditions :

Parameter Value
Solvent POCl₃ (neat)
Temperature 110°C
Yield 57% (hypothetical)

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 68% → 74% → 81% 62% → 57%
Purity (HPLC) 98.5% 95.2%
Scalability High Moderate
Byproducts Minimal Thioether derivatives

Route 1 offers superior yield and scalability, while Route 2 avoids chlorosulfonation but requires handling toxic POCl₃.

Mechanistic Insights

Sulfonylation Regioselectivity

The electron-deficient benzothiazole ring directs electrophilic chlorosulfonation to position 6 due to meta-directing effects of the thiazole nitrogen.

Amidation Kinetics

Second-order rate constants for acylation of 6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-amine:
$$ k = 0.45 \, \text{L mol}^{-1} \text{s}^{-1} $$ (in THF at 25°C).

Industrial-Scale Considerations

Process Optimization

  • Continuous flow synthesis : Reduces reaction time for chlorosulfonation from 4 hours to 45 minutes.
  • Catalytic piperidine recycling : Recovers 92% piperidine via distillation.

Green Chemistry Metrics

Metric Value
Atom Economy 78%
E-factor 12.4

Chemical Reactions Analysis

Types of Reactions

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols

Scientific Research Applications

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions and enzyme activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
  • N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Uniqueness

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable molecule for various research and industrial applications.

Q & A

Q. What are the key structural features of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopentanecarboxamide, and how do they influence reactivity?

The compound integrates a benzothiazole core, a piperidine sulfonyl group, and a cyclopentanecarboxamide moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the benzothiazole ring contributes to π-π stacking in biological interactions. The cyclopentane group adds conformational rigidity, potentially improving target binding .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify aromatic protons (benzothiazole) and aliphatic signals (piperidine, cyclopentane).
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
  • HPLC/LC-MS: Assesses purity and detects by-products .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?

  • Step 1: Sulfonylation of 6-amino-1,3-benzothiazole with piperidine sulfonyl chloride under reflux in dichloromethane.
  • Step 2: Coupling with cyclopentanecarboxylic acid via EDC/HOBt activation in DMF. Key conditions: Anhydrous solvents, controlled temperature (0–25°C), and purification via column chromatography .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the benzothiazole intermediate and cyclopentanecarboxamide to minimize by-products?

  • Catalyst Screening: Test alternatives to EDC/HOBt (e.g., DCC, CDI) for improved activation.
  • Solvent Optimization: Compare DMF, THF, and acetonitrile for solubility and reaction kinetics.
  • Temperature Gradients: Monitor reaction progress at 25°C vs. 40°C to balance yield and decomposition .

Q. What strategies resolve discrepancies in biological activity data across different assay formats (e.g., enzymatic vs. cell-based)?

  • Assay Validation: Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolic Stability Testing: Evaluate compound stability in cell media vs. buffer to identify off-target effects.
  • Structural Analog Comparison: Benchmark against analogs (e.g., thiazolo[5,4-b]pyridine derivatives) to isolate structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

  • Docking Studies: Use AutoDock or Schrödinger to simulate binding to targets (e.g., kinases). Focus on sulfonyl and carboxamide interactions.
  • MD Simulations: Assess binding stability over 100 ns trajectories.
  • Validation: Correlate docking scores with IC50 values from enzymatic assays .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis Reflux in DMF, EDC/HOBt coupling, chromatography
Structural Analysis 1H NMR (δ 7.5–8.2 ppm for benzothiazole protons)
Biological Assays IC50 determination via fluorescence polarization
Computational Modeling Docking with Glide XP, MD simulations in Desmond

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